Crotylglycine
CAS No.:
Cat. No.: VC14333048
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO2 |
|---|---|
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | 2-[[(E)-but-2-enyl]amino]acetic acid |
| Standard InChI | InChI=1S/C6H11NO2/c1-2-3-4-7-5-6(8)9/h2-3,7H,4-5H2,1H3,(H,8,9)/b3-2+ |
| Standard InChI Key | LKQSFPOXQAQZJB-NSCUHMNNSA-N |
| Isomeric SMILES | C/C=C/CNCC(=O)O |
| Canonical SMILES | CC=CCNCC(=O)O |
Introduction
Structural and Chemical Identity of Crotylglycine
Molecular Architecture
Crotylglycine (C₆H₁₁NO₂) features a glycine backbone substituted with a crotyl group, a four-carbon chain containing a double bond. The cis isomer (cis-crotylglycine) has the hydrogen atoms on the same side of the double bond, while the trans isomer positions them oppositely. The IUPAC name, 2-[[(Z)-but-2-enyl]amino]acetic acid, reflects this stereochemistry . Its SMILES notation, C/C=C\CNCC(=O)O, encodes the Z-configuration explicitly .
Table 1: Computed Physicochemical Properties of cis-Crotylglycine
| Property | Value |
|---|---|
| Molecular Weight | 129.16 g/mol |
| XLogP3 | -2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
| Exact Mass | 129.078978594 Da |
Source: PubChem computed properties
Spectroscopic and Chromatographic Identification
The InChIKey (LKQSFPOXQAQZJB-IHWYPQMZSA-N) provides a unique identifier for cis-crotylglycine, enabling precise database queries . Paper chromatography using n-propanol-water (4:1) separates cis and trans isomers, with Rf values validated against standards . Nuclear magnetic resonance (NMR) studies remain pending, though mass spectrometry confirms the molecular ion peak at m/z 129.08 .
Biochemical Pathways and Microbial Metabolism
Catabolism in Pseudomonas putida
Pseudomonas putida mt-2 degrades cis-crotylglycine via a TOL plasmid-dependent pathway. The plasmid encodes enzymes that process aromatic hydrocarbons, which serendipitously metabolize crotylglycine’s unsaturated side chain . Key steps include:
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Dehydrogenation: Membrane-bound D-allylglycine dehydrogenase oxidizes the amino acid to 2-keto-4-pentenoic acid, consuming NAD+ .
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Semialdehyde Formation: Hydrolases convert intermediates into 2-hydroxymuconic semialdehyde.
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Ring Cleavage: Dehydrogenases fragment the semialdehyde into pyruvate and acetaldehyde, feeding into the Krebs cycle .
Table 2: Enzymatic Activities in cis-Crotylglycine Catabolism
| Enzyme | Localization | Substrate Specificity |
|---|---|---|
| D-Allylglycine Dehydrogenase | Membrane | D-isomers only |
| 2-Hydroxymuconic Semialdehyde Hydrolase | Cytosol | cis-Crotylglycine derivatives |
| 2-Keto-4-Pentenoate Decarboxylase | Cytosol | α-Keto acids |
Genetic Regulation
Strain PaM3, a TOL plasmid-cured derivative of P. putida mt-2, loses the ability to metabolize crotylglycine. Reintroducing the plasmid (via conjugation with strain HS1) restores catabolic capacity, confirming plasmid-encoded genes as essential . Mutagenesis studies reveal a 10⁻⁶ frequency for spontaneous mutants capable of utilizing crotylglycine, suggesting redundant metabolic pathways in some strains .
Synthetic Routes and Isotopic Labeling
Chemical Synthesis
Paul Talalay’s group synthesized DL-cis-crotylglycine via Strecker amino acid synthesis, employing crotonaldehyde, ammonium cyanide, and hydrochloric acid . Chiral resolution using acylase I yielded enantiopure D- and L-forms, confirmed by optical rotation and chromatography .
Radiolabeled Derivatives
¹⁴C-labeled crotylglycine, produced by incorporating [1-¹⁴C]-crotonaldehyde, enables tracer studies in biodegradation assays. Radiometric detection quantifies metabolite fluxes through the 2-keto-4-pentenoate node .
Applications in Microbial Physiology and Biotechnology
Plasmid Function Analysis
Crotylglycine serves as a probe for TOL plasmid activity. Plasmid-bearing strains exhibit upregulated dehydrogenases and hydrolases, detectable via proteomic profiling . This system models horizontal gene transfer’s role in expanding microbial substrate ranges.
Enzyme Engineering
D-Allylglycine dehydrogenase’s membrane localization and stereospecificity make it a candidate for biosensor development. Immobilized on electrodes, it could detect chiral amines in industrial effluents .
Challenges and Future Directions
Despite advances, key questions persist:
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Toxicology: No LD₅₀ data exist for crotylglycine; its structural similarity to neurotoxic amino acids (e.g., β-methylamino-L-alanine) warrants caution.
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Industrial Scaling: Current synthesis yields ≤40%, necessitating improved catalytic asymmetric methods.
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Ecological Impact: Horizontal transfer of TOL-like plasmids may spread crotylglycine degradation genes to pathogens, altering soil microbiomes.
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